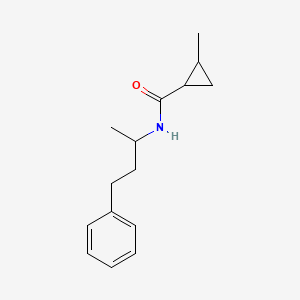
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPCC is a cyclopropane derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. It has also been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to regulate glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide is its relative ease of synthesis, which allows for large-scale production and testing. Additionally, its diverse range of biochemical and physiological effects make it a promising candidate for further research and development. However, one limitation of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide is its potential toxicity, which must be carefully evaluated in preclinical studies before it can be considered for clinical use.
Direcciones Futuras
There are numerous avenues for future research on 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide, including its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide, and to determine its safety and efficacy in preclinical and clinical trials. Additionally, the development of new synthetic methods for the production of 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide may lead to the discovery of novel derivatives with improved properties and applications.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. 2-methyl-N-(1-methyl-3-phenylpropyl)cyclopropanecarboxamide has been found to exhibit anti-tumor activity in vitro, and has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(4-phenylbutan-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-10-14(11)15(17)16-12(2)8-9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKGPKDUWUIWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-phenylbutan-2-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



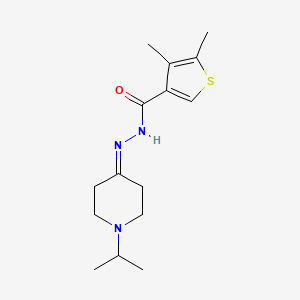
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263769.png)
![4-(4-butylphenyl)-2-{[(2-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4263775.png)
![methyl 5-benzyl-2-[(2-chloro-6-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4263776.png)
![6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263785.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
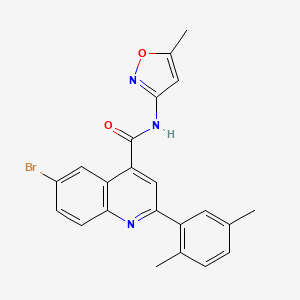
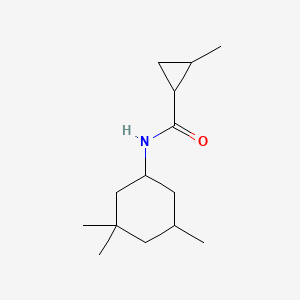
![6-bromo-2-(3,4-dimethylphenyl)-N'-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-quinolinecarbohydrazide](/img/structure/B4263817.png)
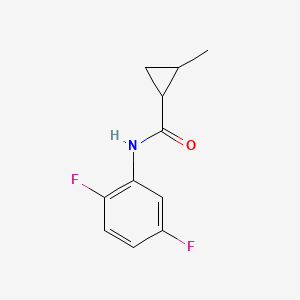
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)
![2-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263848.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263852.png)
![6-({[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263861.png)